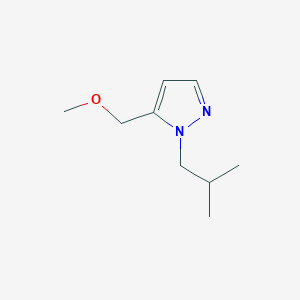

1-isobutyl-5-(methoxymethyl)-1H-pyrazole

Description

Propriétés

IUPAC Name |

5-(methoxymethyl)-1-(2-methylpropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8(2)6-11-9(7-12-3)4-5-10-11/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZXOYGVEIUWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC=N1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 Isobutyl 5 Methoxymethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C) Analyses

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are instrumental in providing a preliminary structural map of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole is expected to exhibit distinct signals corresponding to each unique proton environment. The isobutyl group would show a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the pyrazole (B372694) nitrogen. The methoxymethyl group would present as two singlets, one for the methylene protons and another for the methyoxy protons. The pyrazole ring protons at positions 3 and 4 would appear as distinct doublets, with their coupling constant indicating their ortho relationship.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound would give a separate signal. The isobutyl group carbons, the methoxymethyl group carbons, and the three distinct pyrazole ring carbons would all resonate at characteristic chemical shifts. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern.

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Isobutyl-CH(CH₃)₂ | ~0.9 (d, 6H) | ~20.0 |

| Isobutyl-CH(CH₃)₂ | ~2.0 (m, 1H) | ~28.0 |

| N-CH₂-CH | ~3.9 (d, 2H) | ~55.0 |

| Pyrazole-H³ | ~7.4 (d, 1H) | ~138.0 |

| Pyrazole-H⁴ | ~6.2 (d, 1H) | ~105.0 |

| Pyrazole-C⁵ | - | ~148.0 |

| C⁵-CH₂-O | ~4.5 (s, 2H) | ~65.0 |

| O-CH₃ | ~3.3 (s, 3H) | ~58.0 |

Note: The chemical shifts are estimated based on typical values for similar pyrazole derivatives.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are employed to establish connectivity between atoms, confirming the structural assignment derived from 1D NMR.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. Cross-peaks would be observed between the methine and methylene protons of the isobutyl group, and between the adjacent protons on the pyrazole ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon signals, for instance, linking the pyrazole ring proton signals to their respective carbon signals.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Characteristic fragmentation patterns would likely involve the loss of the isobutyl group, the methoxymethyl group, or parts thereof. The high-resolution mass spectrum would provide the exact mass of the molecular ion, which can be used to confirm the molecular formula.

Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 182 | [M]⁺ |

| 125 | [M - C₄H₉]⁺ |

| 151 | [M - OCH₃]⁺ |

| 137 | [M - CH₂OCH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2960-2850 | C-H stretch | Alkyl (isobutyl, methoxymethyl) |

| 1500-1600 | C=N, C=C stretch | Pyrazole ring |

| 1100-1000 | C-O stretch | Ether (methoxymethyl) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute conformation of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting crystal structure would unambiguously confirm the connectivity and provide precise details about the three-dimensional arrangement of the atoms. As of the latest literature search, no crystal structure for this specific compound has been reported.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. A single spot on a TLC plate, using an appropriate solvent system, would suggest a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity. A single sharp peak in the chromatogram would indicate a pure compound. Different HPLC methods, such as reversed-phase chromatography, could be developed for the analysis of this compound. sielc.com

Computational and Theoretical Investigations of 1 Isobutyl 5 Methoxymethyl 1h Pyrazole and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable for elucidating the intricate details of molecular geometry, electronic structure, and reactivity. researchgate.net These methods allow for the precise calculation of various molecular descriptors that are critical for predicting the behavior of compounds like 1-isobutyl-5-(methoxymethyl)-1H-pyrazole.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a basis set such as 6-311++G(d,p), are used to optimize molecular geometries and determine key electronic parameters. scispace.comresearchgate.netresearchgate.net The optimized geometry corresponds to the lowest energy conformation of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles. nih.govderpharmachemica.com

These geometric parameters are fundamental to understanding the molecule's stability and steric properties. For this compound, DFT would be used to determine the precise spatial arrangement of the isobutyl and methoxymethyl groups relative to the pyrazole ring. Electronic parameters such as dipole moment, polarizability, and atomic charges are also derived from these calculations, offering insights into the molecule's interaction with its environment and other molecules. derpharmachemica.com

Table 4.1: Representative DFT-Calculated Parameters for a Substituted Pyrazole

| Parameter | Description | Typical Calculated Value | Significance |

| Total Energy | The total electronic energy of the optimized molecule. | Varies (e.g., in atomic units, a.u.) | Indicates the thermodynamic stability of the molecule. |

| Dipole Moment | A measure of the net molecular polarity. | ~2-5 Debye | Influences solubility and intermolecular interactions. |

| N1-C5 Bond Length | The distance between the N1 and C5 atoms of the pyrazole ring. | ~1.35 Å | Reflects the electronic nature of the pyrazole ring. |

| C3-N2-N1 Angle | The bond angle within the pyrazole ring. | ~112° | Defines the core geometry of the heterocyclic ring. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comunesp.br The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for predicting molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov For this compound, FMO analysis would identify the distribution of these orbitals, indicating which atoms are most involved in electron-donating or electron-accepting interactions during a chemical reaction. researchgate.netwuxiapptec.com The HOMO is often localized on the electron-rich pyrazole ring, while the LUMO distribution depends on the nature of the substituents. nih.gov

Table 4.2: FMO Parameters and Global Reactivity Descriptors for Pyrazole Derivatives

| Parameter | Formula | Description | Significance for Reactivity |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. Higher energy means more reactive as a nucleophile. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. Lower energy means more reactive as an electrophile. |

| Energy Gap (ΔE) | ELUMO – EHOMO | Difference in energy between LUMO and HOMO. | A small gap indicates higher reactivity and lower kinetic stability. jcsp.org.pk |

| Chemical Hardness (η) | (ELUMO – EHOMO)/2 | Resistance to change in electron distribution. | Hard molecules have a large energy gap and are less reactive. nih.gov |

| Chemical Potential (µ) | (EHOMO + ELUMO)/2 | The "escaping tendency" of electrons from a system. | Governs the direction of charge transfer in a reaction. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. aip.org It is an effective tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.netnumberanalytics.com The MEP map is color-coded to represent different potential values: regions of negative potential (typically colored red) are rich in electrons and are prone to attack by electrophiles, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. numberanalytics.com

For a pyrazole derivative like this compound, the MEP map would likely show a region of high negative potential around the N2 nitrogen atom of the pyrazole ring, making it a primary site for protonation and hydrogen bonding. researchgate.net The hydrogen atoms of the alkyl groups would exhibit positive potential. This visual representation of charge distribution is invaluable for predicting intermolecular interactions and the initial steps of reaction mechanisms. nih.govwalisongo.ac.id

Tautomerism and Conformational Preferences in Pyrazole Systems

The structure and reactivity of pyrazoles can be significantly influenced by tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers. researchgate.net In unsubstituted or N-H pyrazoles, the most common form is annular prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms (N1 and N2). nih.gov

Computational studies, often using DFT methods, are crucial for determining the relative stabilities of different tautomers. researchgate.netnih.gov These calculations can predict the Gibbs free energy of each form, with the lower energy tautomer being the more stable and predominant species. scispace.comresearchgate.net The stability is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net For instance, electron-donating groups tend to favor one tautomeric form over another. researchgate.net Furthermore, the solvent environment can play a significant role in tautomeric equilibrium, as polar solvents may stabilize one form through intermolecular interactions like hydrogen bonding. nih.govnih.gov

In the case of this compound, the presence of the isobutyl group at the N1 position precludes annular tautomerism. However, computational methods remain vital for studying its conformational preferences. The flexibility of the isobutyl and methoxymethyl side chains means the molecule can adopt various conformations. Theoretical calculations can identify the most stable conformer by mapping the potential energy surface as a function of key dihedral angles, which is critical for understanding its shape and how it interacts with biological targets.

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques are used to explore the interactions of pyrazole derivatives with larger systems and to develop predictive models for their properties.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational approaches that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties. ej-chem.orgnih.gov These models are fundamental in rational drug design and materials science. ptfarm.plmsjonline.org

For substituted pyrazoles, 3D-QSAR and other modeling techniques are employed to build mathematical models that can predict the activity of new, unsynthesized derivatives. ptfarm.plnih.gov The process involves:

Building a Dataset: A series of pyrazole derivatives with known activities (e.g., inhibitory concentration, IC50) is compiled. msjonline.org

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its structural, electronic, and physicochemical properties (e.g., steric parameters, electronic charges, hydrophobicity) is calculated.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the observed activity. nih.govrjpbr.com

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.govnih.gov

Molecular docking is another key technique used in SAR studies. It simulates the binding of a ligand (like a pyrazole derivative) into the active site of a biological target, such as an enzyme or receptor. researchgate.netmdpi.comresearchgate.net The results provide insights into the binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and a calculated binding affinity or score. mdpi.comnih.gov By analyzing how different substituents on the pyrazole core affect these interactions, researchers can rationally design more potent and selective compounds. researchgate.net For this compound, these studies could predict its potential biological targets and guide the synthesis of analogues with improved activity.

Table 4.3: Conceptual SAR Table for Pyrazole Derivatives

| Compound | R1 Substituent (at N1) | R5 Substituent (at C5) | Predicted Activity (e.g., pIC50) | Key Interaction Predicted by Docking |

| A | Methyl | Phenyl | 5.8 | Hydrogen bond with Serine residue. |

| B | Isobutyl | Methoxymethyl | 6.5 | Hydrophobic interaction in binding pocket. |

| C | Phenyl | Trifluoromethyl | 7.2 | Strong halogen bond with backbone carbonyl. |

| D | Isobutyl | Hydroxymethyl | 6.8 | Additional hydrogen bond via hydroxyl group. |

Pharmacophore Mapping and Virtual Screening for Target Identification

Pharmacophore mapping is a computational methodology instrumental in identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. pjps.pk This technique is particularly valuable in drug discovery, especially when the precise structure of the target receptor is unknown. pjps.pk For pyrazole derivatives, pharmacophore models have been successfully developed to predict biological activity and guide the design of new compounds. pjps.pk

A common approach involves analyzing a set of known active molecules, such as various pyrazole derivatives with demonstrated antiproliferative activity, to derive a shared pharmacophore hypothesis. pjps.pk For instance, a study on 36 pyrazole derivatives with activity against human ovarian adenocarcinoma A2780 cells led to the development of a three-point pharmacophore model. pjps.pk This model, designated AHH.14, comprised two hydrophobic groups (H) and one hydrogen bond acceptor (A) as the key features necessary for activity. pjps.pk Such models are validated statistically; the AHH.14 hypothesis yielded a 3D-QSAR model with a high correlation coefficient (R² value of 0.909), indicating strong predictive power. pjps.pk

Once a robust pharmacophore model is established, it serves as a 3D query for virtual screening of large compound libraries. nih.govnih.gov Virtual screening is a computational technique used to search extensive databases of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process filters compounds based on their fit to the pharmacophore model, significantly narrowing down the number of candidates for further experimental testing. nih.gov This conjoined ligand- and target-based approach accelerates the identification of potential lead molecules that could include novel derivatives of this compound. nih.gov The ultimate goal is to prioritize compounds that have a high probability of being active against a specific biological target, thereby enhancing the efficiency of the drug discovery pipeline. mdpi.com

Molecular Docking Investigations into Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used to understand the interactions between a ligand, such as a derivative of this compound, and its target protein at the atomic level. rsc.orgnih.gov These investigations provide critical insights into the binding mode, affinity, and specificity of a compound, guiding further lead optimization. researchgate.net

Docking studies on various pyrazole derivatives have revealed their potential to inhibit a range of important biological targets implicated in diseases like cancer. researchgate.netrsc.orgnih.gov For example, pyrazole compounds have been docked against receptor tyrosine kinases and other protein kinases, which are crucial in cell signaling and proliferation. researchgate.net In these studies, ligands were often observed to fit deeply within the binding pocket of the target protein, forming key interactions such as hydrogen bonds. researchgate.net

Specific targets for which pyrazole derivatives have shown promise in docking studies include:

Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2) are key targets in cancer therapy. Docking studies revealed that certain pyrazole-thiadiazole derivatives exhibited minimum binding energies ranging from -8.57 to -10.35 kJ/mol, indicating strong potential inhibitory activity. researchgate.net

Apoptotic Regulators: The anti-apoptotic protein Bcl-2 is another critical cancer target. Molecular docking has confirmed the high binding affinity of 1,3,5-trisubstituted-1H-pyrazole derivatives to Bcl-2, primarily through hydrogen bonding interactions, suggesting a mechanism for inducing cancer cell death. rsc.orgnih.gov

Cyclooxygenase (COX) Enzymes: As anti-inflammatory agents, 4,5-dihydro-1H-pyrazole derivatives have been studied for their interaction with COX-2. Docking simulations showed that the 4,5-dihydro-1H-pyrazole ring was important for interactions within the active site of the COX-2 enzyme. researchgate.net

The binding affinity is quantified by a docking score or binding energy, where a more negative value typically indicates a more stable ligand-protein complex. These computational predictions help to rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the design of new derivatives with improved potency and selectivity. rsc.orgnih.gov

Table 1: Summary of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative Class | Protein Target | Key Findings | Reported Binding Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Pyrazole-Thiadiazole Derivatives | VEGFR-2, Aurora A, CDK2 | Potential inhibitors, with ligands docking deeply into the binding pocket. | -8.57 to -10.35 | researchgate.net |

| 1,3,5-Trisubstituted-1H-pyrazoles | Bcl-2 | High binding affinity confirmed through key hydrogen bonding interactions. | Not specified | rsc.orgnih.gov |

| 4,5-dihydro-1H-pyrazole-1-yl acetates | COX-2 | The pyrazole ring was found to be important for interactions with the enzyme. | Not specified | researchgate.net |

Chemical Reactivity and Derivatization Strategies for 1 Isobutyl 5 Methoxymethyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is a π-excessive heterocycle, which generally favors electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the electronic influence of the two nitrogen atoms and the existing substituents. In the pyrazole system, the combined electron-donating effect of the nitrogen atoms increases the electron density at the C4 position, making it the primary site for electrophilic attack. pharmaguideline.comijraset.comnih.govquora.com The C3 and C5 positions are comparatively electron-deficient. nih.gov The N1-isobutyl and C5-methoxymethyl groups in 1-isobutyl-5-(methoxymethyl)-1H-pyrazole are both electron-donating, further enhancing the nucleophilicity of the C4 position and directing electrophiles to this site. quora.com

Common electrophilic substitution reactions applicable to the pyrazole core include nitration, halogenation, and formylation. rrbdavc.orgscribd.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group at the C4 position, yielding 1-isobutyl-5-(methoxymethyl)-4-nitro-1H-pyrazole.

Halogenation: Reactions with electrophilic halogenating agents like N-bromosuccinimide (NBS) or molecular iodine would lead to the corresponding 4-halo-substituted derivatives. The kinetics of iodination for 1-alkylpyrazoles have been studied, confirming substitution at the C4 position. acs.org

Vilsmeier-Haack Formylation: The use of phosphoryl chloride and dimethylformamide (DMF) would introduce a formyl group at the C4 position, a versatile handle for further transformations. scribd.com

The general reactivity trend shows that pyrazoles are more reactive than benzene (B151609) but less reactive than other five-membered heterocycles like pyrrole (B145914) or furan (B31954) towards electrophiles. imperial.ac.uk

| Reaction | Typical Reagents | Electrophile | Predicted Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-Isobutyl-5-(methoxymethyl)-4-nitro-1H-pyrazole |

| Bromination | Br₂ or NBS | Br⁺ | 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |

| Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | This compound-4-carbaldehyde |

Nucleophilic Reactions at Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms with distinct electronic properties. The N1 atom is a "pyrrole-like" nitrogen, as its lone pair of electrons is involved in the aromatic sextet. nih.gov In this compound, this position is already substituted with an isobutyl group, making it a tertiary amine and generally unreactive towards further electrophilic attack unless under conditions that would remove the alkyl group.

In contrast, the N2 atom is a "pyridine-like" nitrogen. nih.gov Its lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic system. This makes the N2 atom basic and nucleophilic, capable of reacting with electrophiles such as alkyl halides or acids. pharmaguideline.comijraset.com Reaction of this compound with an alkylating agent, such as methyl iodide, would lead to the formation of a quaternary pyrazolium (B1228807) salt at the N2 position. This process is known as N-alkylation or quaternization.

Functional Group Transformations of the Isobutyl and Methoxymethyl Substituents

The substituents at the N1 and C5 positions provide additional sites for chemical modification.

Isobutyl Group: The isobutyl group is a saturated alkyl chain and is generally unreactive. Transformations would require harsh conditions, such as free-radical halogenation, which may lack selectivity and could potentially affect other parts of the molecule.

Methoxymethyl (MOM) Group: The methoxymethyl group is an acetal-type functional group. Such groups are well-known as protecting groups for alcohols and are susceptible to cleavage under acidic conditions. wikipedia.org A variety of Lewis and Brønsted acids can be used for the deprotection of MOM ethers. wikipedia.orgrsc.orgthieme-connect.de Applying these methods to this compound would cleave the ether bond to yield (1-isobutyl-1H-pyrazol-5-yl)methanol. This transformation provides a hydroxyl group that can be used for further derivatization, such as oxidation to an aldehyde or conversion to other functional groups.

| Reagent/Method | Conditions | Product |

|---|---|---|

| Aqueous HCl or H₂SO₄ | Mild heating | (1-Isobutyl-1H-pyrazol-5-yl)methanol |

| Lewis Acids (e.g., ZnBr₂, BiCl₃) | Inert solvent, often with a scavenger like n-PrSH | (1-Isobutyl-1H-pyrazol-5-yl)methanol |

| Bromodimethylborane (Me₂BBr) | Anhydrous solvent, low temperature | (1-Isobutyl-1H-pyrazol-5-yl)methanol |

Regioselectivity and Stereoselectivity in Pyrazole Derivatization

Regioselectivity: The derivatization of this compound is characterized by high regioselectivity. As discussed in section 5.1, electrophilic substitution on the aromatic ring is strongly directed to the C4 position due to the electronic nature of the pyrazole nucleus. acs.orgreddit.com Nucleophilic attack by the ring nitrogens is exclusive to the N2 position, as N1 is already alkylated. The reaction of 1,3-dicarbonyl compounds with substituted hydrazines can lead to regioisomeric mixtures of pyrazoles; however, starting with a pre-formed pyrazole such as the title compound simplifies the regiochemical outcomes of subsequent reactions. acs.org

Stereoselectivity: The parent molecule, this compound, is achiral and does not have any stereocenters. Stereoselectivity becomes a consideration when new chiral centers are introduced during derivatization. For instance, if the hydroxymethyl group (obtained after MOM cleavage) is oxidized to an aldehyde and then reacted with a chiral nucleophile, diastereomeric products could be formed. Similarly, stereoselective synthesis of N-vinylated pyrazoles has been achieved through the addition of pyrazoles to alkynes, where the E- or Z-isomer can be selectively obtained depending on the reaction conditions. nih.gov

Synthesis of Fused and Condensed Heterocyclic Systems from Pyrazole Scaffolds

Pyrazole derivatives are valuable building blocks for the synthesis of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry. semanticscholar.orgresearchgate.net By introducing appropriate functional groups onto the this compound core, it can serve as a scaffold for constructing bicyclic and polycyclic systems.

A common strategy involves functionalizing the C4 and C5 positions (or C3 and C4) and then performing an intramolecular cyclization. For example, the C4-formyl derivative (from Vilsmeier-Haack reaction) could be elaborated into a side chain that can cyclize with a group at C5. More practically, a 4-amino-5-cyano or 4-amino-5-carboester pyrazole is a common precursor for fused systems.

Key fused systems derived from pyrazoles include:

Pyrazolo[3,4-b]pyridines: These are often synthesized by the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. acs.orgmdpi.comnih.gov To utilize the title compound, one could first introduce a nitro group at C4, reduce it to an amine, and then perform a cyclization reaction with a suitable three-carbon partner. rsc.org

Pyrazolo[1,5-a]pyrimidines: This important class of heterocycles is typically prepared via the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds. nih.govacs.org While the title compound is not a direct precursor, its derivatization to introduce the necessary functional groups could open pathways to these fused systems. rsc.orgnih.govias.ac.in

Other Fused Systems: Intramolecular cyclization of suitably ortho-substituted precursors is a general and convenient route to a wide variety of fused pyrazoles. osi.lv This includes pyrazolo-fused systems containing five, six, or seven-membered rings. semanticscholar.org

The synthesis of these fused systems often relies on cycloaddition reactions or condensation reactions that build a new ring onto the existing pyrazole scaffold. nih.govbeilstein-journals.orgthieme-connect.com

Research Applications of Pyrazole Derivatives

Contribution to Agrochemical Science and Development

Pyrazole (B372694) derivatives are integral to modern agriculture, offering a range of solutions for crop protection and enhancement. nih.gov Their broad-spectrum activity has led to the development of various commercial agrochemicals. researchgate.net

Many pyrazole derivatives exhibit potent herbicidal activity, often by inhibiting key plant enzymes. rsc.orgtandfonline.com A significant target for these compounds is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in plants. rsc.orgacs.org Inhibition of HPPD leads to bleaching of new growth and eventual plant death.

Researchers have designed and synthesized numerous pyrazole-based HPPD inhibitors. For instance, a series of 1-acyl-3-phenyl-pyrazol benzophenones demonstrated notable herbicidal effects. rsc.org Certain compounds within this series, such as 5n and 5o, were found to be more potent against barnyard grass than the commercial herbicide pyrazoxyfen (B166693) at a dosage of 0.05 mmol m⁻². rsc.org Another study focused on pyrazole derivatives with a benzoyl scaffold, identifying compounds with high crop safety for maize, cotton, and wheat. acs.org Compound Z21 from this study showed superior pre-emergence inhibition of Echinochloa crusgalli compared to commercial herbicides topramezone (B166797) and mesotrione. acs.org

The herbicidal efficacy of pyrazole derivatives is often linked to the specific substituents on the pyrazole ring. For example, studies have shown that the introduction of different groups can modulate the activity and crop selectivity of these herbicides. benthamdirect.com Some compounds have shown high inhibition rates against specific weeds, such as Brassica campestris. benthamdirect.com

Table 1: Herbicidal Activity of Selected Pyrazole Derivatives

| Compound/Series | Target Weed(s) | Key Finding | Reference |

|---|---|---|---|

| Pyrazole Benzophenones (5n, 5o) | Barnyard Grass | More potent than pyrazoxyfen at 0.05 mmol m⁻². | rsc.org |

| Benzoyl Pyrazole (Z21) | Echinochloa crusgalli | Pre-emergence stem and root inhibition of 44.3% and 69.6%, respectively. | acs.org |

| Pyrazole Carbohydrazides | Brassica campestris | Up to 100% inhibition at 200 µg/mL for certain derivatives. | benthamdirect.com |

| Pyrazole Ketones | Various weeds | Exhibited low herbicidal activity compared to topramezone at 150 g/ha. | tandfonline.comtandfonline.com |

The pyrazole scaffold is a cornerstone in the development of insecticides and acaricides. nih.gov The commercial success of fipronil (B1672679), a phenylpyrazole insecticide, has spurred extensive research into related compounds. researchgate.net Pyrazole-based insecticides often act on the nervous system of insects, for example, by blocking GABA-gated chloride channels. researchgate.net

Recent research has focused on synthesizing novel pyrazole derivatives with improved efficacy and selectivity. mdpi.com For instance, N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have shown excellent activity against lepidopteran pests like Plutella xylostella and Spodoptera exigua. mdpi.com Compound 7g from one such study exhibited LC50 values of 5.32 mg/L against P. xylostella, which is comparable to the commercial insecticide indoxacarb. mdpi.com

Structure-activity relationship (SAR) studies are crucial in optimizing the insecticidal properties of these compounds. The nature and position of substituents on the pyrazole ring significantly influence their activity. For example, introducing a benzyl (B1604629) group at the 3-position can be key for activity against aphids and armyworms, while different substituents can confer selectivity against various pests. Some newly synthesized pyrazole derivatives have demonstrated higher mortality rates against locusts and termites than fipronil. researchgate.net

Table 2: Insecticidal Activity of Selected Pyrazole Derivatives

| Compound/Series | Target Pest(s) | Activity (LC50) | Reference |

|---|---|---|---|

| N-pyridylpyrazole (7g) | Plutella xylostella | 5.32 mg/L | mdpi.com |

| N-pyridylpyrazole (7g) | Spodoptera exigua | 6.75 mg/L | mdpi.com |

| Pyrazole Schiff base (3f) | Termites | 0.001 µg/mL | researchgate.net |

| Glycine conjugate of fipronil (6h) | Locusts | 47.68 µg/mL | researchgate.net |

Pyrazole derivatives are a prominent class of fungicides, with many commercial products based on this heterocyclic core. nih.govglobethesis.com A significant group of pyrazole fungicides are the succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiration process. globethesis.com These compounds, such as bixafen (B1247100) and isopyrazam, are known for their high efficiency and broad-spectrum activity. mdpi.com

Research continues to explore new pyrazole-based fungicides to combat the development of resistance in fungal pathogens. nih.gov In one study, a series of 32 novel pyrazole derivatives were synthesized and tested against various plant pathogenic fungi. nih.gov Compound 26, which contains a p-trifluoromethylphenyl group, showed high activity against several fungi, with EC50 values as low as 1.638 µg/mL against Thanatephorus cucumeris. nih.gov Another study found that an isoxazole (B147169) pyrazole carboxylate derivative (7ai) exhibited potent activity against Rhizoctonia solani, with an EC50 value of 0.37 µg/mL. nih.gov

The fungicidal activity is highly dependent on the molecular structure. For example, introducing isothiocyanate and carboxamide groups at the 5-position of the pyrazole ring has been shown to enhance activity. nih.gov Similarly, the presence of specific halogenated substituents on phenyl rings attached to the pyrazole core can significantly impact the efficacy. globethesis.com

Table 3: Fungicidal Activity of Selected Pyrazole Derivatives

| Compound/Series | Target Fungus | Activity (EC50) | Reference |

|---|---|---|---|

| Pyrazole Derivative (26) | Thanatephorus cucumeris | 1.638 µg/mL | nih.gov |

| Pyrazole Derivative (26) | Valsa mali | 1.787 µg/mL | nih.gov |

| Isoxazole Pyrazole Carboxylate (7ai) | Rhizoctonia solani | 0.37 µg/mL | nih.gov |

Beyond crop protection, pyrazole derivatives are also being investigated as plant growth regulators (PGRs). google.comresearchgate.net These compounds can influence various physiological processes in plants, such as growth, development, and response to stress. researchgate.net Some pyrazole derivatives have been found to act as substitutes for natural plant hormones like auxin. researchgate.net

Studies on wheat seedlings have shown that certain pyrazole derivatives can regulate morphometric and biochemical parameters. researchgate.net In another study, specific substituted pyrazole compounds, such as 3-(2-carboxyphenyl)-5-phenylpyrazole, were identified as effective PGRs. google.com These compounds can be used to terminate vegetative growth, which can reduce lodging and increase harvestable yield in crops like soybeans. google.com Research has also demonstrated that pyrazole derivatives can induce callusogenesis and rhizogenesis in plant tissue cultures, highlighting their potential in plant biotechnology. nasu-periodicals.org.ua

Role in Medicinal Chemistry Research

The pyrazole ring is a privileged scaffold in medicinal chemistry due to its ability to form various interactions with biological targets. nih.govmdpi.com This has led to its incorporation into a wide range of compounds with therapeutic potential.

The rational design of pyrazole-based compounds is a key strategy in modern drug discovery. mdpi.comnih.gov This approach involves designing molecules that are predicted to interact with specific biological targets, such as enzymes or receptors, implicated in disease. Molecular hybridization, where the pyrazole core is combined with other pharmacologically active moieties, is a common technique to create novel compounds with enhanced or dual activities. nih.gov

For example, pyrazole-chalcone hybrids have been synthesized and evaluated as potential anticancer agents. nih.govmdpi.com In one study, compounds 6b and 6d showed potent cytotoxic activity against the HNO-97 cancer cell line with IC50 values of 10 and 10.56 µM, respectively, while being non-toxic to normal cells. nih.gov Another series of pyrazole hybrid chalcone (B49325) conjugates were designed as tubulin polymerization inhibitors, with compounds 6e and 6k showing potent inhibitory activity against EGFR and HER2, key targets in breast cancer. mdpi.comnih.gov

The synthesis of libraries of pyrazole derivatives allows for systematic exploration of structure-activity relationships. nih.gov By modifying the substituents on the pyrazole ring and associated scaffolds, chemists can fine-tune the biological activity, selectivity, and pharmacokinetic properties of the compounds. mdpi.com These synthetic efforts, coupled with biological evaluation and computational studies like molecular docking, pave the way for the development of new therapeutic agents. researchgate.netnih.gov

Table 4: Biological Activity of Selected Pyrazole Derivatives in Medicinal Chemistry

| Compound/Series | Biological Target/Activity | Key Finding (IC50 / MIC) | Reference |

|---|---|---|---|

| Diphenyl Pyrazole-Chalcone (6d) | Anticancer (HNO-97) | 10.56 µM | nih.gov |

| Diphenyl Pyrazole-Chalcone (6d) | Antibacterial (E. coli) | 7.8 µg/ml | nih.gov |

| Pyrazole Hybrid Chalcone (6e) | EGFR Inhibition | 0.009 µM | nih.gov |

| Pyrazole Hybrid Chalcone (6k) | HER2 Inhibition | 0.027 µM | nih.gov |

Exploration of Biological Targets and Mechanisms of Action in Research Models

Pyrazole derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their wide-ranging pharmacological activities. academicstrive.comorientjchem.orgnih.gov Their unique five-membered ring structure, containing two adjacent nitrogen atoms, allows for diverse substitutions, leading to interactions with various biological targets. nih.govresearchgate.net In research models, the exploration of these interactions has unveiled multiple mechanisms of action, positioning pyrazole-based compounds as promising candidates for therapeutic development. ontosight.ai

One of the most well-documented activities of pyrazole derivatives is their anti-inflammatory effect. mdpi.com Certain derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. mdpi.com This selective inhibition is a key mechanism for reducing inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com Beyond inflammation, pyrazole derivatives have demonstrated significant potential as anticancer agents. nih.govmdpi.com Their mechanisms of action in cancer models are varied and include the inhibition of protein kinases, which are crucial for cell signaling and proliferation. mdpi.comnih.gov For example, some pyrazole compounds have been identified as potent inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are often overactive in various cancers. nih.govmdpi.com By blocking these enzymes, they can halt the uncontrolled growth of tumor cells. nih.gov Furthermore, some derivatives induce apoptosis (programmed cell death) and disrupt microtubule function in cancer cells. researchgate.net

In the realm of infectious diseases, pyrazole derivatives have shown antimicrobial and antifungal properties. mdpi.com Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes, leading to the death of the pathogen. researchgate.net The antioxidant activity of some pyrazole compounds is another area of active research. researchgate.net They can scavenge free radicals and reduce oxidative stress, which is implicated in a variety of diseases. researchgate.netnih.gov This antioxidant property is often attributed to their ability to donate electrons to neutralize reactive oxygen species. researchgate.net

| Biological Target | Mechanism of Action | Therapeutic Area of Interest |

| Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis | Anti-inflammatory mdpi.com |

| Protein Kinases (e.g., EGFR) | Inhibition of cell signaling and proliferation | Anticancer nih.govmdpi.com |

| Microbial Enzymes | Disruption of essential metabolic pathways | Antimicrobial mdpi.comresearchgate.net |

| Free Radicals | Neutralization of reactive oxygen species | Antioxidant researchgate.netnih.gov |

Pyrazole Scaffolds in Combinatorial Chemistry and Compound Library Design

The pyrazole scaffold is a highly valued framework in combinatorial chemistry and the design of compound libraries for drug discovery. mdpi.com Its synthetic accessibility and the ability to introduce diverse substituents at multiple positions make it an ideal template for generating large and chemically diverse libraries of molecules. nih.gov This approach allows for the rapid exploration of chemical space to identify compounds with desired biological activities. researchgate.net

Combinatorial libraries based on the pyrazole core are synthesized using various methods, including solid-phase and solution-phase parallel synthesis. mdpi.comnih.gov These techniques enable the systematic modification of the pyrazole ring with different functional groups, leading to a vast number of unique compounds. nih.gov For instance, a library can be generated by varying the substituents at the N1, C3, C4, and C5 positions of the pyrazole ring. This diversity is crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity and to optimize lead compounds. nih.gov

The design of these libraries often involves computational tools to predict the properties and potential biological activities of the virtual compounds before their synthesis. ontosight.ai This rational design approach helps to focus synthetic efforts on molecules with a higher probability of being active against a specific biological target. The resulting pyrazole-based libraries have been screened against a wide range of targets, leading to the discovery of novel inhibitors for enzymes such as kinases and proteases, as well as modulators of various receptors. mdpi.comnih.gov

| Library Synthesis Approach | Key Features | Application |

| Solid-Phase Synthesis | Pyrazole scaffold attached to a solid support, allowing for easy purification. | High-throughput screening mdpi.com |

| Solution-Phase Parallel Synthesis | Reactions are carried out in solution in parallel, enabling rapid library generation. | Lead optimization nih.gov |

| Rationally Designed Libraries | Computational tools are used to design libraries with specific desired properties. | Targeted drug discovery ontosight.ai |

Advanced Materials Science Applications of Pyrazole Derivatives

The unique electronic and photophysical properties of pyrazole derivatives have led to their exploration in the field of materials science. Their aromatic nature and the presence of nitrogen atoms allow for the tuning of their optical and electronic characteristics, making them suitable for a variety of advanced applications.

Utilization in Photovoltaic Materials for Energy Conversion

Pyrazole derivatives have emerged as promising materials for use in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). researchgate.netdntb.gov.ua Their electron-rich nature and tunable electronic properties make them suitable as components in the active layers of these devices. researchgate.net In the context of DSSCs, pyrazole-containing dyes can act as photosensitizers, absorbing light and injecting electrons into a semiconductor material like titanium dioxide (TiO2). semanticscholar.orgingentaconnect.com The efficiency of these cells can be influenced by the molecular structure of the pyrazole dye, which affects its light-harvesting ability and the efficiency of electron injection. researchgate.netingentaconnect.com

In bulk heterojunction OPVs, pyrazole derivatives can function as either electron donor or electron acceptor materials. mdpi.comresearchgate.net The performance of these solar cells is highly dependent on the energy levels (HOMO and LUMO) of the donor and acceptor materials, as well as the morphology of the active layer blend. mdpi.com Researchers have designed and synthesized various pyrazole derivatives with tailored electronic properties to optimize the performance of these devices. dntb.gov.ua The versatility of the pyrazole scaffold allows for the incorporation of different functional groups to fine-tune the absorption spectra and energy levels, leading to improved power conversion efficiencies. researchgate.net

| Device Type | Role of Pyrazole Derivative | Key Properties |

| Dye-Sensitized Solar Cells (DSSCs) | Photosensitizer | Strong light absorption, efficient electron injection researchgate.netingentaconnect.com |

| Organic Photovoltaics (OPVs) | Electron Donor or Acceptor | Tunable HOMO/LUMO energy levels, good film-forming properties mdpi.comresearchgate.net |

Fluorescent Substances and Dyes Incorporating Pyrazole Moieties

The inherent photophysical properties of certain pyrazole derivatives make them excellent candidates for the development of fluorescent materials and dyes. nih.goveurekaselect.com While pyrazole itself is not fluorescent, appropriate substitution on the pyrazole ring can lead to compounds with high fluorescence quantum yields, large Stokes shifts, and solvatochromic behavior. nih.gov These properties are highly desirable for applications in bioimaging, sensing, and as organic light-emitting diode (OLED) materials. eurekaselect.comrsc.org

Pyrazole-based fluorescent probes have been designed for the detection of various ions and biomolecules. acs.orgglobethesis.com The pyrazole moiety can act as a signaling unit, where its fluorescence properties change upon binding to a specific analyte. nih.gov This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the target species. globethesis.com Furthermore, the synthetic versatility of pyrazoles allows for the incorporation of various chromophores and fluorophores, leading to a wide range of emission colors and photophysical properties. mdpi.comresearchgate.net These fluorescent pyrazole derivatives have been successfully used in cellular imaging to visualize specific organelles or monitor biological processes. eurekaselect.comrsc.org

| Application | Function of Pyrazole Moiety | Notable Properties |

| Bioimaging Probes | Signaling unit, fluorophore | High quantum yield, sensitivity to environment eurekaselect.comrsc.org |

| Chemical Sensors | Recognition and signaling | Selective binding, fluorescence quenching or enhancement nih.govacs.org |

| Organic Light-Emitting Diodes (OLEDs) | Emissive material | Tunable emission color, good charge transport researchgate.net |

Future Perspectives and Research Directions for 1 Isobutyl 5 Methoxymethyl 1h Pyrazole

Emerging Synthetic Methodologies and Process Intensification

The synthesis of the pyrazole (B372694) ring has been a subject of extensive research, evolving from classical condensation reactions to more sophisticated and efficient modern techniques. researchgate.net Future efforts to synthesize 1-isobutyl-5-(methoxymethyl)-1H-pyrazole are likely to focus on emerging methodologies that offer higher yields, greater efficiency, and improved safety profiles.

Recent advancements in synthetic chemistry have highlighted several promising avenues. tandfonline.comresearchgate.net These include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including pyrazoles. researchgate.netafricanjournalofbiomedicalresearch.com

Flow Chemistry: Continuous flow processes offer enhanced safety, better heat and mass transfer, and the potential for seamless scale-up, making them an attractive option for industrial production. nih.gov

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like pyrazoles in a single step from three or more reactants, which improves efficiency and reduces waste. nih.govbeilstein-journals.org

Catalytic Methods: The use of novel catalysts, including organocatalysts and nanocatalysts, can lead to more selective and efficient pyrazole synthesis. tandfonline.comnih.gov

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, will be a key consideration. The adoption of techniques like reactive distillation and microreactors could revolutionize the production of this compound.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, and enhanced sustainability. researchgate.netafricanjournalofbiomedicalresearch.com |

| Flow Chemistry | Enhanced safety, scalability, and process control. nih.gov |

| Multicomponent Reactions | Increased efficiency, reduced waste, and molecular diversity. nih.govbeilstein-journals.org |

| Advanced Catalysis | Higher selectivity, milder reaction conditions, and improved yields. tandfonline.comnih.gov |

Advanced Computational and Data-Driven Approaches for Compound Design

Computational chemistry and data-driven approaches are becoming indispensable tools in modern drug discovery and materials science. eurasianjournals.com For this compound, these methods can accelerate the design of new derivatives with desired properties.

Key computational strategies include:

Molecular Modeling: Techniques like homology modeling and molecular docking can predict how derivatives of this compound might interact with biological targets. eurasianjournals.com

Quantum Mechanical Calculations: Methods such as Density Functional Theory (DFT) can provide detailed insights into the electronic structure and reactivity of the molecule, guiding further chemical modifications. eurasianjournals.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of novel derivatives based on their chemical structure, aiding in the prioritization of synthetic efforts. nih.govresearchgate.net

Machine Learning and AI: Data-driven approaches can analyze large datasets to identify patterns and predict the properties of new compounds, significantly speeding up the discovery process. eurasianjournals.comneovarsity.org

These computational tools will enable a more rational and targeted approach to designing novel compounds based on the this compound scaffold. chemmethod.comchemmethod.com

Novel Derivatization and Functionalization Strategies

The functionalization of the pyrazole core is a key strategy for modulating the physicochemical and biological properties of pyrazole-containing compounds. nih.gov For this compound, several positions on the pyrazole ring and the substituents are amenable to modification.

Future research will likely explore:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for creating new C-C and C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org

N-Alkylation and N-Arylation: Modification of the pyrazole nitrogen can significantly impact the compound's properties. nih.gov

Introduction of Fluorine: The incorporation of fluorine or fluoroalkyl groups can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov

Click Chemistry: The use of click chemistry reactions can facilitate the rapid synthesis of a diverse library of derivatives.

These strategies will allow for the systematic exploration of the chemical space around the this compound scaffold to optimize its properties for specific applications.

| Functionalization Strategy | Potential Impact on this compound |

| C-H Functionalization | Efficient formation of new bonds at various positions on the pyrazole ring. researchgate.netrsc.org |

| N-Alkylation/N-Arylation | Modulation of electronic and steric properties. nih.gov |

| Fluorination | Enhancement of metabolic stability and biological activity. nih.gov |

| Click Chemistry | Rapid generation of a diverse library of derivatives for screening. |

Exploration of New Biological Activities in Preclinical Research Models

Pyrazole derivatives are known to exhibit a wide range of pharmacological activities. globalresearchonline.netresearchgate.netnih.gov While the specific biological profile of this compound is not yet extensively documented, its structural features suggest potential for various therapeutic applications.

Future preclinical research should investigate a broad spectrum of biological activities, including:

Anticancer Activity: Many pyrazole derivatives have shown potent anticancer effects. mdpi.comnih.govnih.gov

Anti-inflammatory and Analgesic Effects: The pyrazole scaffold is present in well-known anti-inflammatory drugs like celecoxib. nih.gov

Antimicrobial and Antifungal Properties: Pyrazoles have been explored for their potential to combat infectious diseases. academicstrive.comnih.gov

Neuroprotective Effects: Some pyrazole compounds have shown promise in models of neurodegenerative diseases. researchgate.netnih.gov

Enzyme Inhibition: The pyrazole ring is a common feature in many enzyme inhibitors, including kinase inhibitors used in cancer therapy. nih.govrsc.org

Systematic screening of this compound and its derivatives in a variety of preclinical models will be crucial to uncovering their therapeutic potential. researchgate.net

Sustainable and Environmentally Benign Chemical Processes for Pyrazole Production

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. numberanalytics.comnumberanalytics.com The future production of this compound should prioritize sustainable and environmentally friendly processes.

Key green chemistry approaches include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint. mdpi.comthieme-connect.comtandfonline.com

Catalyst-Free and Solvent-Free Reactions: Whenever possible, reactions should be designed to proceed without the need for catalysts or solvents. researchgate.netresearchgate.net

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials can contribute to a more sustainable chemical industry. numberanalytics.com

Energy Efficiency: Employing energy-efficient techniques like microwave or ultrasound irradiation can reduce energy consumption. africanjournalofbiomedicalresearch.comrasayanjournal.co.inresearchgate.net

By integrating these principles, the synthesis of this compound can be made more economically and environmentally sustainable. nih.govspringerprofessional.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.